2,3-Dimethylquinolin-4-OL

Descripción

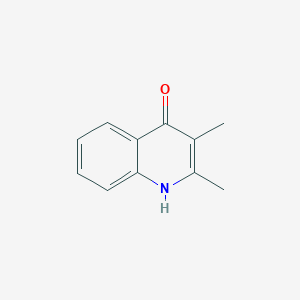

2,3-Dimethylquinolin-4-OL is a quinoline derivative featuring methyl substituents at positions 2 and 3, along with a hydroxyl group at position 3. This compound is structurally significant due to its tautomeric behavior, where the hydroxyl group at C4 can participate in keto-enol tautomerism, forming a quinolin-4(1H)-one structure . Such tautomerism influences reactivity, particularly in alkylation and cross-coupling reactions. The methyl groups at C2 and C3 enhance steric hindrance and modulate electronic properties, making this compound distinct in applications ranging from photophysical materials to pharmaceutical intermediates.

Propiedades

IUPAC Name |

2,3-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)12-10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHAUSWCWZYCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285180 | |

| Record name | 2,3-DIMETHYLQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-60-0 | |

| Record name | 10352-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DIMETHYLQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinolin-4-OL can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethylquinolin-4-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinolinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2,3-Dimethylquinolin-4-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylquinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physical and Electronic Properties

- Solubility and Lipophilicity: The dual methyl groups in this compound increase hydrophobicity relative to 4-Hydroxyquinoline, reducing solubility in polar solvents. Conversely, Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate’s ester group enhances lipophilicity, making it suitable for lipid-rich environments.

- Electronic Effects: Methyl groups are electron-donating, raising the HOMO energy of this compound and enhancing its nucleophilicity. In contrast, electron-withdrawing groups (e.g., esters in Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate) lower HOMO levels, affecting redox behavior .

Actividad Biológica

2,3-Dimethylquinolin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antifungal, antibacterial, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by two methyl groups at the 2 and 3 positions of the quinoline ring and a hydroxyl group at the 4 position. This unique arrangement influences its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form quinolinone derivatives and substitution reactions to yield different derivatives with modified biological activities.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. A study demonstrated that it could inhibit the growth of several fungi, suggesting its potential as an antifungal agent in pharmaceutical applications. Specifically, derivatives of this compound have shown significant efficacy against Pyricularia oryzae, a pathogen responsible for rice blast disease. For instance, a derivative with tert-butyl and chloro substitutions displayed 100% protective efficacy at a concentration of 100 ppm .

Table 1: Antifungal Activity of this compound Derivatives

| Compound Name | Concentration (ppm) | Efficacy (%) | Target Pathogen |

|---|---|---|---|

| Compound 2p | 10 | 100 | Pyricularia oryzae |

| Compound 2m | 100 | 90 | Pyricularia oryzae |

| Compound 2b | 50 | >80 | Sclerotinia sclerotiorum |

| Tebufloquin | - | 75 | Control |

Anticancer Potential

In addition to its antifungal properties, preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The presence of the hydroxyl group and methyl groups on the quinoline ring is believed to enhance its interaction with biological targets involved in cancer progression. However, further investigation is necessary to elucidate the exact mechanisms of action and to evaluate the therapeutic potential of these compounds in oncology .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Docking studies have been conducted to predict its interactions with enzymes and receptors implicated in disease pathways. These studies suggest that modifications to the compound's structure could enhance or diminish its biological activity.

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in agricultural applications:

- Case Study on Pyricularia oryzae : A series of synthesized derivatives showed varying degrees of antifungal activity against Pyricularia oryzae, with some achieving complete inhibition at low concentrations.

- Antifungal Efficacy Assessment : In a controlled environment, compounds derived from this compound were tested against multiple fungal pathogens, demonstrating superior activity compared to traditional fungicides.

Q & A

Q. What are the established synthetic routes for 2,3-dimethylquinolin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives are synthesized by reacting substituted anilines with β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) . Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.

- Catalysts : Lewis acids like ZnCl₂ enhance regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products.

Characterization via ¹H/¹³C NMR and HRMS confirms structural integrity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer :

- ¹H NMR : The phenolic -OH proton appears as a singlet (~δ 10–12 ppm), while methyl groups (C2 and C3) resonate as singlets at δ 2.1–2.5 ppm .

- HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical mass (C₁₁H₁₁NO: 173.0841 Da).

- IR : A broad O-H stretch (~3200 cm⁻¹) and C=O stretch (~1650 cm⁻¹) confirm the hydroxyl and ketone groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antifungal activity?

- Methodological Answer :

- Substituent Modification : Introducing electron-withdrawing groups (e.g., Cl at C8) improves antifungal activity against Pyricularia oryzae .

- Bioassay Design : Use agar dilution assays to determine minimum inhibitory concentrations (MICs) against fungal strains. Compare MICs of parent compounds vs. derivatives .

- Data Interpretation : Correlate logP values with bioactivity; hydrophobic derivatives often exhibit better membrane penetration .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Review : Compare datasets across studies (e.g., antifungal vs. anticancer assays) to identify protocol variability (e.g., cell lines, solvent systems) .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., identical fungal strains, nutrient media) .

- Statistical Analysis : Use ANOVA to assess significance of observed differences in bioactivity .

Q. What strategies optimize the regioselectivity of this compound synthesis to minimize byproducts?

- Methodological Answer :

- Catalytic Systems : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, enhancing cyclization efficiency .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation .

Q. What analytical challenges arise in resolving overlapping spectral signals of this compound derivatives, and how can they be mitigated?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping methyl proton signals .

- Crystallography : Single-crystal X-ray diffraction confirms regiochemistry in ambiguous cases .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to assign signals .

Q. How can researchers balance open data sharing with privacy concerns when publishing datasets on this compound bioactivity?

- Methodological Answer :

- De-identification : Remove identifiers from raw datasets (e.g., researcher names, institutional codes) .

- Controlled Access : Use repositories with embargo periods (e.g., Zenodo) to limit early public access .

- Compliance : Adhere to GDPR or HIPAA standards if human/clinical data are involved .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.